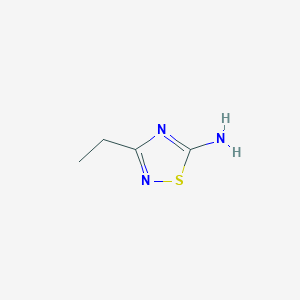

5-Amino-3-ethyl-1,2,4-thiadiazole

説明

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Medicinal and Synthetic Chemistry

The 1,2,4-thiadiazole nucleus is a privileged structure in drug discovery, conferring a range of biological activities upon the molecules that contain it. nih.govsci-hub.se This is attributed, in part, to its ability to act as a bioisostere of other key heterocycles like pyrimidine (B1678525) and oxadiazole, allowing it to interact with various biological targets. nih.govnih.gov The mesoionic nature of thiadiazoles enables them to traverse cellular membranes, enhancing their bioavailability. nih.gov

In medicinal chemistry, 1,2,4-thiadiazole derivatives have been investigated for a wide spectrum of pharmacological properties. These include anticancer, nih.govnih.gov antimicrobial, nih.gov anti-inflammatory, nih.gov anticonvulsant, nih.gov and neuroprotective activities. acs.org The 1,2,4-thiadiazole moiety can serve as an electrophilic "warhead," targeting cysteine residues in enzymes through the formation of a disulfide bond, leading to enzyme inhibition. nih.govsci-hub.se This mechanism is central to its application in developing inhibitors for enzymes like cathepsin B and transglutaminase. nih.govsci-hub.se

From a synthetic standpoint, the 1,2,4-thiadiazole ring is a valuable building block. Various synthetic methodologies have been developed for its construction, often involving the cyclization of amidines or thioamides with appropriate reagents. organic-chemistry.org The substituents at the C3 and C5 positions of the ring can be readily modified, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. sci-hub.se

Contextualizing 5-Amino-3-ethyl-1,2,4-thiadiazole within Thiadiazole Chemistry

Within the broad family of thiadiazoles, this compound represents a specific and important derivative. Its structure features an amino group at the 5-position and an ethyl group at the 3-position of the 1,2,4-thiadiazole ring. The amino group is a key functional handle that can be readily derivatized to generate a library of new compounds with potentially enhanced or novel biological activities. The ethyl group at the C3 position influences the lipophilicity and steric profile of the molecule.

The synthesis of 5-amino-substituted 1,2,4-thiadiazoles can be achieved through various routes, including the reaction of N-haloamidines with isothiocyanates or the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. organic-chemistry.org These methods offer efficient and often catalyst-free pathways to this class of compounds.

Research Trajectories and Contemporary Interest in this compound Derivatives

Current research into 5-amino-1,2,4-thiadiazole derivatives, including the ethyl-substituted variant, is driven by the quest for new therapeutic agents with improved efficacy and selectivity. The amino group at the 5-position is a focal point for chemical modification. For instance, acylation of the amino group can lead to the formation of amide derivatives, which have shown promise as anticancer agents. nih.gov

Furthermore, the core 5-amino-1,2,4-thiadiazole scaffold is being explored for its potential in developing inhibitors of various enzymes. The ability to modify the substituents at both the C3 and C5 positions allows for a systematic structure-activity relationship (SAR) study to optimize potency and selectivity. For example, derivatives of 5-amino-1,3,4-thiadiazole have been investigated as inhibitors of 6-phosphogluconate dehydrogenase. acs.org While this is a different isomer, the principles of scaffold hopping and substituent modification are transferable to the 1,2,4-thiadiazole series.

The development of novel synthetic methods that are environmentally benign and efficient continues to be a significant area of research. organic-chemistry.org These advancements facilitate the synthesis of diverse libraries of this compound derivatives for biological screening, accelerating the discovery of new drug candidates. The ongoing exploration of this compound and its analogs underscores the enduring importance of the 1,2,4-thiadiazole heterocycle in modern chemical research.

Pharmacological Activities of 1,2,4-Thiadiazole Derivatives

The following table summarizes the diverse biological activities reported for various derivatives of the 1,2,4-thiadiazole scaffold.

| Biological Activity | Reference |

| Anticancer | nih.govnih.gov |

| Antimicrobial | nih.gov |

| Anti-inflammatory | nih.gov |

| Anticonvulsant | nih.gov |

| Neuroprotective | acs.org |

| Enzyme Inhibition (e.g., Cathepsin B, Transglutaminase) | nih.govsci-hub.se |

| Peroxisome Proliferator-Activated Receptors (PPAR) Agonism | acs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZFGJMDPANBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373364 | |

| Record name | 5-Amino-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-41-3 | |

| Record name | 5-Amino-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17467-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 3 Ethyl 1,2,4 Thiadiazole and Analogous Systems

Classical Approaches to 1,2,4-Thiadiazole (B1232254) Ring Construction

The foundational methods for synthesizing the 1,2,4-thiadiazole core have traditionally relied on cyclization reactions, which can be broadly categorized into intramolecular and intermolecular strategies, as well as oxidative dimerization techniques.

Intramolecular Cyclization Strategies for 1,2,4-Thiadiazoles

Intramolecular cyclization represents a key approach to forming the 1,2,4-thiadiazole ring. This strategy typically involves the formation of a crucial N-S bond within a single molecule that already contains the requisite atoms in a suitable arrangement.

A notable example involves the base-promoted condensation of cyanamide (B42294) with (het)aryldithioesters, followed by S-alkylation and subsequent in situ intramolecular cyclization of the S-alkylated intermediates to yield 2-(het)aryl-4-amino-5-functionalized thiazoles. acs.org Another approach is the methanesulfonyl chloride-initiated multistep cyclization of dithiourea derivatives. nih.gov In this method, an in-situ generated carbodiimide (B86325) undergoes an intramolecular reaction with a thiourea (B124793) unit to form the fused 1,2,4-thiadiazole ring. nih.gov The mechanism is supported by the initial formation of a carbodiimide, which then undergoes nucleophilic attack by the adjacent thiourea nitrogen, leading to the first cyclization. The second ring closure to form the thiadiazole is facilitated by methanesulfonyl chloride. nih.gov

Furthermore, an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been developed as a facile and efficient protocol for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles. nih.govorganic-chemistry.org This method offers broad substrate scope and excellent functional group tolerance under catalyst- and oxidant-free electrolytic conditions at room temperature. nih.gov

Intermolecular Cyclization Techniques

Intermolecular cyclization methods involve the reaction of two or more separate molecules to construct the 1,2,4-thiadiazole ring. These techniques are often versatile, allowing for the synthesis of a wide range of substituted derivatives.

One such method is the one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from 2-methylquinolines or aryl aldehydes, amidines, and elemental sulfur. acs.org However, this approach can require high reaction temperatures and an excess of elemental sulfur. acs.org A more recent development involves the chemoselective synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles through the sequential intermolecular addition of thioamides to nitriles in the presence of a Lewis acid like AlCl₃, followed by intramolecular oxidative N–S coupling mediated by molecular iodine. acs.orgrsc.org

Enzyme-mediated strategies have also emerged, utilizing vanadium-dependent haloperoxidases for the intermolecular oxidative dimerization of thioamides. acs.org This biocatalytic approach uses a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, offering a greener alternative to traditional chemical oxidants. acs.org The reaction proceeds through two distinct enzyme-mediated sulfur halogenation events. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Conditions | Product | Yield (%) |

| 2-Methylquinolines/Aryl aldehydes | Amidines | Elemental Sulfur | High Temperature | Unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles | - |

| Thioamides | Nitriles | AlCl₃, I₂ | - | 3-Alkyl-5-aryl-1,2,4-thiadiazoles | Moderate to Good |

| Thioamides | - | Vanadium-dependent haloperoxidase, H₂O₂, Halide salt | - | Symmetrically 3,5-disubstituted-1,2,4-thiadiazoles | Moderate to High |

Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is a prominent and straightforward method for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. tandfonline.comnih.gov This approach involves the oxidation of two molecules of a thioamide, which then couple and cyclize to form the thiadiazole ring. A variety of oxidizing agents have been employed for this transformation.

Common oxidizing agents include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which facilitates the reaction in solvents like 1,2-dichloroethane (B1671644) at room temperature, providing good to excellent yields. tandfonline.com Other reagents such as Oxone have also been utilized for this purpose. researchgate.net Keggin-type phosphovanadomolybdic acids, for instance, H₆PV₃Mo₉O₄₀, have been shown to efficiently catalyze the aerobic oxidative dimerization of various primary thioamides. rsc.org A greener approach involves a one-pot, two-step synthesis from primary amides using Lawesson's reagent for in-situ thionation, followed by oxidative dimerization with tert-butyl hydrogen peroxide (TBHP) under solvent-free conditions. nih.gov

The reaction mechanism generally proceeds through an initial oxidation or halogenation of the thioamide to form an intermediate iminobenzathiamide, which then undergoes a subsequent oxidation or halogenation-induced cyclization to yield the 1,2,4-thiadiazole. acs.orgnih.gov

| Starting Material | Oxidizing Agent/Catalyst | Solvent/Conditions | Product | Yield (%) |

| Thioamides | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | 1,2-dichloroethane, Room Temperature | 3,5-disubstituted 1,2,4-thiadiazoles | Good to Excellent |

| Thioamides | Oxone | - | 3,5-disubstituted 1,2,4-thiadiazoles | - |

| Primary Thioamides | Keggin-type phosphovanadomolybdic acids | Aerobic conditions | 3,5-disubstituted 1,2,4-thiadiazoles | Excellent |

| Primary Amides | Lawesson's reagent, tert-butyl hydrogen peroxide (TBHP) | Solvent-free | 3,5-disubstituted 1,2,4-thiadiazoles | Excellent |

Contemporary Synthetic Routes to 5-Amino-1,2,4-thiadiazole Derivatives

Modern synthetic efforts have focused on developing more efficient, versatile, and environmentally benign methods for the synthesis of 5-amino-1,2,4-thiadiazole derivatives, which are key pharmacophores.

Iodine-Mediated Oxidative N-S Bond Formation from Imidates and Thioureas

A significant advancement in the synthesis of 5-amino-1,2,4-thiadiazoles involves the use of molecular iodine as a mild and efficient oxidant. nih.gov This method facilitates an oxidative N-S bond formation and is applicable to a wide range of imidoyl and guanyl thiourea substrates, leading to both 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole derivatives. nih.govresearchgate.net The key features of this reaction include the absence of transition metals, mild reaction conditions, simple operation, and short reaction times. nih.govresearchgate.net The process is scalable and starts from readily available thiourea substrates. researchgate.net

The reaction of 2-amino-1,3,4-thiadiazole-based substrates with substituted phenyl isothiocyanates in the presence of molecular iodine and potassium carbonate also yields fused 1,3,4-thiadiazole- acs.orgrsc.orgresearchgate.net-thiadiazole systems through a [3+2] oxidative cyclization. frontiersin.org

Oxidative Cyclization of Amidinothiocarbamides

The oxidative cyclization of amidinothiocarbamides provides another route to 5-amino-1,2,4-thiadiazole derivatives. While specific details on this method were not found in the provided search results, the general principle of oxidative cyclization is well-established in the synthesis of heterocyclic compounds. This approach would likely involve the oxidation of the sulfur atom in the amidinothiocarbamide, followed by an intramolecular nucleophilic attack from a nitrogen atom to form the thiadiazole ring. This strategy is conceptually similar to the oxidative dimerization of thioamides and the iodine-mediated cyclization of thiourea derivatives.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Sulfides to Nitriles)

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. In the context of 1,2,4-thiadiazole synthesis, the reaction between nitrile sulfides (R-C≡N⁺-S⁻) and nitriles is a notable example. acs.org Nitrile sulfides are transient, reactive intermediates that are typically generated in situ for synthetic purposes. arkat-usa.org

A common method for generating nitrile sulfides is the thermal decarboxylation of 5-substituted 1,3,4-oxathiazol-2-ones. acs.orgarkat-usa.org When these precursors are heated in the presence of a nitrile, the nitrile sulfide (B99878) is trapped in a [3+2] cycloaddition to form the 1,2,4-thiadiazole ring. acs.org For instance, the thermolysis of 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) in excess benzonitrile (B105546) at 190°C yields 3,5-diphenyl-1,2,4-thiadiazole. acs.org

The choice of the nitrile component is crucial, as the reaction proceeds more efficiently with electrophilic nitriles. acs.org Acyl cyanides, which contain two potential sites for cycloaddition (the cyano and carbonyl groups), have been studied to test the periselectivity of this reaction. It was found that nitrile sulfides react exclusively at the cyano group of acyl cyanides to produce 5-acyl-1,2,4-thiadiazoles, demonstrating high perispecificity. arkat-usa.org

Table 1: Synthesis of 1,2,4-Thiadiazoles via Nitrile Sulfide Cycloaddition

| Nitrile Sulfide Precursor | Nitrile | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxathiazol-2-one | Benzonitrile | 3,5-Diphenyl-1,2,4-thiadiazole | 50% | acs.org |

| 5-Phenyl-1,3,4-oxathiazol-2-one | Ethyl cyanoformate | Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | 87.5% | acs.org |

| 5-Phenyl-1,3,4-oxathiazol-2-one | Benzoyl cyanide | 5-Benzoyl-3-phenyl-1,2,4-thiadiazole | Not specified | arkat-usa.org |

| 5-Methyl-1,3,4-oxathiazol-2-one | Dichloroacetonitrile | 5-(Dichloromethyl)-3-methyl-1,2,4-thiadiazole | 54% | arkat-usa.org |

This methodology, however, can be limited by the competitive decomposition of the nitrile sulfide into sulfur and the corresponding nitrile, which can lower the yield of the desired thiadiazole. acs.org

Multicomponent Reactions for Thiadiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. While many MCRs exist for synthesizing heterocycles like thiazoles nih.govacs.orgijcce.ac.ir, specific applications for the direct construction of the 1,2,4-thiadiazole ring are also reported.

One such approach involves a one-pot reaction of 2-methylquinolines or aryl aldehydes, amidines, and elemental sulfur to create unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles. acs.org This method avoids the pre-synthesis of thioamides and provides a direct route to complex thiadiazoles. acs.org

One-Pot Synthetic Strategies for 5-Amino-1,2,4-thiadiazoles

One-pot syntheses are highly valued for their ability to reduce purification steps, save time, and minimize solvent waste. Several efficient one-pot strategies have been developed for the synthesis of 5-amino-1,2,4-thiadiazoles, often involving the oxidative cyclization of a suitable precursor.

A prominent strategy involves the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. organic-chemistry.org This transformation can be achieved using various mediators:

Electro-oxidation : An electro-oxidative approach provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives with excellent functional group tolerance under catalyst- and oxidant-free conditions. organic-chemistry.org

Hypervalent Iodine : Phenyliodine(III) bis(trifluoroacetate) (PIFA) can efficiently mediate the oxidative S-N bond formation of imidoyl thioureas, offering a metal-free synthesis with very short reaction times and high yields. organic-chemistry.org

Iodine Catalysis : Molecular iodine (I₂) is a versatile and environmentally benign catalyst for these cyclizations. organic-chemistry.orgmdpi.com An I₂-mediated protocol enables the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates in water, showcasing excellent substrate tolerance and scalability. organic-chemistry.org

Another one-pot approach involves the reaction of nitriles and thioamides, mediated by molecular iodine, which proceeds through the sequential intermolecular addition and subsequent intramolecular oxidative coupling of N-H and S-H bonds. rsc.org A copper(II)-catalyzed one-pot sequence of benzylic oxidation followed by oxidative heterocyclization has been used to synthesize the 3-amino-5-acyl-1,2,4-thiadiazole core of natural products, providing a more efficient alternative to low-yielding dipolar cycloadditions. rsc.org

Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.comscilit.com In the synthesis of 1,2,4-thiadiazoles, several green methodologies have been established.

Key green strategies include:

Use of Green Solvents : Ethanol (B145695) and water have been employed as environmentally friendly solvents. For example, hydrogen peroxide-mediated synthesis of 1,2,4-thiadiazoles from substituted thioureas occurs in ethanol at room temperature. mdpi.com Similarly, I₂-mediated oxidative C-N and N-S bond formations can be performed in water. organic-chemistry.org

Metal-Free Catalysis : To avoid the toxicity and cost associated with heavy metals, metal-free catalytic systems are preferred. Molecular iodine is a prime example of an efficient, non-metallic catalyst for synthesizing 1,2,4-thiadiazoles. organic-chemistry.orgmdpi.com

Benign Oxidants : Air and hydrogen peroxide are considered green oxidants. A synthesis of 5-amino-1,2,4-thiadiazoles uses air as the oxidant with elemental sulfur, producing only water as a byproduct. organic-chemistry.org

Enzymatic Synthesis : Biocatalysis represents a frontier in green chemistry. An enzyme-mediated strategy using vanadium-dependent haloperoxidases has been developed for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles, demonstrating excellent chemoselectivity. acs.org

Table 2: Green Synthetic Approaches for 1,2,4-Thiadiazoles

| Method | Key Features | Reagents/Catalyst | Solvent | Reference |

|---|---|---|---|---|

| Oxidative N-S Bond Formation | Metal-free, clean by-products | H₂O₂ | Ethanol | mdpi.com |

| Oxidative Coupling | One-pot, green protocol | Molecular Iodine (I₂) | Aqueous Medium | mdpi.com |

| Dehydrogenative Cyclization | Green oxidant, low-cost | Air, Elemental Sulfur, Na₂CO₃ | Not specified | organic-chemistry.org |

| Enzymatic Dimerization | Biocatalysis, high chemoselectivity | Vanadium Haloperoxidase | Not specified | acs.org |

These approaches highlight a shift towards more sustainable and safer chemical manufacturing. mdpi.com

Synthetic Strategies for Introducing the Ethyl and Amino Substituents

The synthesis of the specific target molecule, 5-Amino-3-ethyl-1,2,4-thiadiazole, relies on selecting appropriate starting materials for the general synthetic methodologies described previously. The ethyl group at position 3 and the amino group at position 5 are installed by using precursors that contain these specific functionalities.

For the 3-Ethyl Group : The ethyl substituent is typically introduced using a reagent containing a three-carbon backbone, such as propionitrile, thio-propionamide, or propionamidine.

For the 5-Amino Group : The amino group at the 5-position is often sourced from reagents like thiourea, cyanamide, or guanidine (B92328) derivatives.

A logical and efficient route to this compound is the oxidative cyclization of an N-amidinothiourea precursor. This precursor can be synthesized from propionamidine (to provide the ethyl-amidine part) and a thiourea equivalent. The subsequent intramolecular N-S bond formation, which can be promoted by oxidants like iodine or via electro-oxidation, directly yields the 3-ethyl-5-amino-1,2,4-thiadiazole core. organic-chemistry.org

For example, in the I₂-mediated synthesis from isothiocyanates and amidines, using propionamidine as the amidine component would directly lead to the incorporation of the ethyl group at the 3-position of the resulting 5-amino-1,2,4-thiadiazole. organic-chemistry.org The structure-activity relationship (SAR) studies on related thiadiazole compounds indicate that the nature of substituents on the ring significantly influences their properties. nih.gov Therefore, the ability to selectively introduce groups like ethyl and amino is crucial for tuning the molecule's characteristics.

Reaction Mechanisms and Chemical Transformations of 5 Amino 3 Ethyl 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions at the 5-Position of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole (B1232254) ring is characterized by an electron-deficient nature, which makes it susceptible to nucleophilic attack. The 5-position of the 1,2,4-thiadiazole ring is particularly reactive towards nucleophilic substitution. isres.org This enhanced reactivity is attributed to the electronic effects of the ring nitrogen and sulfur atoms.

In the case of 5-Amino-3-ethyl-1,2,4-thiadiazole, the amino group at the 5-position can act as a leaving group under certain conditions, or it can be diazotized and subsequently displaced by a variety of nucleophiles. However, direct displacement of the amino group is generally challenging. More commonly, derivatives where the amino group is converted into a better leaving group, such as a diazonium salt, are used.

For instance, treatment of 5-amino-1,2,4-thiadiazoles with nitrous acid can generate a diazonium intermediate, which can then react with nucleophiles like halides, cyanide, or water. While specific studies on this compound are limited, the general reactivity pattern of 5-amino-1,2,4-thiadiazoles suggests that such transformations are feasible.

Furthermore, related thiadiazole systems demonstrate that a halogen at the 5-position is readily displaced by nucleophiles. For example, 5-chloro-3-ethyl-1,2,4-thiadiazole, a potential precursor or derivative, would be expected to undergo nucleophilic substitution with amines, alkoxides, and thiols to yield a variety of 5-substituted-3-ethyl-1,2,4-thiadiazoles. chemsrc.com

Electrophilic Reactions of 1,2,4-Thiadiazole Scaffolds

The 1,2,4-thiadiazole ring is generally considered to be electron-deficient, which makes it relatively unreactive towards electrophilic substitution reactions. isres.org The presence of two nitrogen atoms in the ring deactivates the carbon atoms towards attack by electrophiles.

However, the amino group at the 5-position of this compound is an activating group and can direct electrophilic attack. Reactions such as acylation, alkylation, and sulfonylation are expected to occur at the exocyclic amino group rather than on the thiadiazole ring itself. These reactions would lead to the formation of N-substituted derivatives.

While direct electrophilic substitution on the thiadiazole ring is limited, certain activated 1,2,4-thiadiazole derivatives can undergo such reactions, albeit under harsh conditions. The development of modern synthetic methods, including biocatalytic approaches, has opened new avenues for the functionalization of thiadiazole rings. For example, vanadium-dependent haloperoxidases have been used to catalyze the halogenation of thioamides, which then undergo oxidative dimerization to form 1,2,4-thiadiazoles. acs.org This suggests the possibility of enzyme-mediated electrophilic functionalization.

Stability and Reactivity under Diverse Chemical Conditions (Acids, Alkalis, Oxidizing, and Reducing Agents)

The stability of the 1,2,4-thiadiazole ring is a key aspect of its chemistry. Generally, 1,2,4-thiadiazoles are aromatic and exhibit considerable stability. isres.org

Acids: 1,2,4-thiadiazoles are generally stable in acidic conditions. isres.orgmdpi.com The basicity of the ring nitrogens allows for protonation, but the ring itself typically remains intact.

Alkalis: In the presence of strong bases, the 1,2,4-thiadiazole ring can be susceptible to cleavage. mdpi.com The stability in alkaline conditions can be influenced by the nature and position of substituents on the ring.

Oxidizing Agents: The 1,2,4-thiadiazole ring is relatively stable to oxidizing agents. isres.org However, the substituents on the ring can be susceptible to oxidation. For example, the ethyl group could potentially be oxidized under strong oxidizing conditions. Oxidative dimerization of thioamides is a common method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, highlighting the role of oxidation in the formation of this heterocyclic system. rsc.orgacs.org

Reducing Agents: The 1,2,4-thiadiazole ring can be cleaved under certain reducing conditions. The specific outcome of reduction depends on the reducing agent used and the substitution pattern of the thiadiazole.

The presence of substituents at the 3- and 5-positions, as in this compound, generally enhances the stability of the 1,2,4-thiadiazole ring towards acids, alkalis, oxidizing agents, and reducing agents. isres.org

Functional Group Interconversions on the Amino and Ethyl Moieties

The amino and ethyl groups of this compound offer opportunities for a variety of functional group interconversions.

Reactions of the Amino Group:

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, leading to secondary and tertiary amines.

Diazotization: As mentioned earlier, the amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing other functional groups.

Formation of Schiff Bases: The amino group can react with aldehydes and ketones to form imines (Schiff bases).

Reactions of the Ethyl Group: The ethyl group is generally less reactive than the amino group. However, under specific conditions, it can undergo transformations:

Halogenation: Free-radical halogenation at the benzylic-like position (the carbon adjacent to the thiadiazole ring) might be possible under UV irradiation or with radical initiators.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, although this may also affect the thiadiazole ring.

These functional group interconversions are crucial for the synthesis of a wide range of derivatives with potentially diverse biological and chemical properties.

Advanced Spectroscopic and Structural Characterization of 5 Amino 3 Ethyl 1,2,4 Thiadiazole

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups and bond vibrations within a molecule. The IR spectrum of 5-Amino-3-ethyl-1,2,4-thiadiazole is expected to show characteristic absorption bands that confirm the presence of the amino and ethyl groups, as well as the heterocyclic ring system. Corrected data for the methyl analog provides a reliable reference. mdpi.comresearchgate.net

Key expected vibrational modes include:

N-H Stretching: The amino group should give rise to two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 3000-2850 cm⁻¹ region.

C=N and C-N Stretching: A strong absorption band around 1640-1650 cm⁻¹ is characteristic of the exocyclic C=N bond or the NH₂ scissoring vibration. researchgate.net

Ring Vibrations: Vibrations associated with the thiadiazole ring (C=N, N=C-S) typically appear in the 1550-1300 cm⁻¹ fingerprint region.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3320, ~3116 | Strong | N-H asymmetric and symmetric stretching |

| ~2978, ~2939 | Medium | C-H aliphatic stretching |

| ~1645 | Strong | NH₂ scissoring / C=N stretching |

| ~1541 | Strong | Ring stretching |

| ~1410 | Medium | Ring stretching |

| ~1012 | Medium | Ring vibration |

Note: Frequencies are based on published data for 5-Amino-3-methyl-1,2,4-thiadiazole. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the thiadiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₄H₇N₃S), the exact monoisotopic mass is 129.03607 Da. uni.lu

Molecular Ion Peak (M⁺•): The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak at m/z = 129.

Fragmentation Pattern: The fragmentation would likely proceed through pathways common for ethyl-substituted heterocycles. A primary fragmentation would be the loss of a methyl radical (•CH₃) to give a fragment at m/z = 114, or the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 100. Further fragmentation of the thiadiazole ring would lead to smaller characteristic ions. The mass spectrum for the parent compound, 5-Amino-1,2,4-thiadiazole, confirms the stability of the heterocyclic core. nist.gov

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

|---|---|

| 129 | [M]⁺• |

| 114 | [M - CH₃]⁺ |

| 100 | [M - C₂H₅]⁺ |

Note: Fragmentation is predicted based on general principles of mass spectrometry.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not available, the published structure of 5-Amino-3-methyl-1,2,4-thiadiazole offers an excellent model for its expected solid-state conformation and packing. mdpi.comresearchgate.net

The structure of the methyl analog revealed two distinct but very similar molecules in the asymmetric unit. researchgate.net Key findings that can be extrapolated to the ethyl derivative include:

Molecular Geometry: The 1,2,4-thiadiazole (B1232254) ring is essentially planar. The bond lengths and angles are consistent with other simple 1,2,4-thiadiazoles.

Crystal Packing: The most significant feature is the formation of an elaborate two-dimensional hydrogen-bonded network. The amino groups of adjacent molecules form N-H···N hydrogen bonds, linking the molecules into layers. researchgate.net It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, with the ethyl groups projecting from these layers.

Table 5: Crystallographic Data for the Analogous 5-Amino-3-methyl-1,2,4-thiadiazole researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₅N₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2335(7) |

| b (Å) | 5.5186(4) |

| c (Å) | 17.0652(11) |

| β (°) | 108.834(3) |

| Volume (ų) | 1000.18(12) |

| Z | 8 |

Note: Data is for the methyl analog and serves as a predictive model.

Hydrogen Bonding Networks in Crystalline Architectures

The crystal structure of 5-amino-3-alkyl-1,2,4-thiadiazoles is dominated by an extensive and elaborate hydrogen-bonding network. In the case of the methyl analog, 5-Amino-3-methyl-1,2,4-thiadiazole, X-ray diffraction reveals a structure composed of layers, which are formed by a two-dimensional hydrogen-bonded network of molecules. researchgate.net This intricate network is a key feature of its crystalline architecture.

The primary interactions involve the amino group protons acting as hydrogen bond donors (D) and the nitrogen atoms of the thiadiazole ring acting as acceptors (A). These N-H···N interactions link the individual molecules together. The crystal structure of the methyl analog shows two distinct but very similar molecules in the asymmetric unit, both participating in this bonding scheme. researchgate.net These interactions create a robust, layered structure. The specific geometric parameters of these hydrogen bonds, as determined for the methyl analog, are detailed in the table below. researchgate.net

Table 1: Hydrogen Bonding Parameters for 5-Amino-3-methyl-1,2,4-thiadiazole researchgate.net (Data presented for the methyl analog as a model for the ethyl derivative)

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N(1A)–H(1A)···N(4B) | 0.89(3) | 2.19(3) | 3.076(3) | 172(2) |

| N(1A)–H(1B)···N(2B) | 0.85(3) | 2.22(3) | 3.061(3) | 170(2) |

| N(1B)–H(1C)···N(4A) | 0.90(3) | 2.16(3) | 3.051(3) | 171(2) |

| N(1B)–H(1D)···N(2A) | 0.86(3) | 2.22(3) | 3.075(3) | 170(2) |

D = Donor atom; A = Acceptor atom

Conformational Analysis in the Solid State

The conformation of 5-amino-3-alkyl-1,2,4-thiadiazoles in the solid state is elucidated through single-crystal X-ray diffraction. The analysis of 5-Amino-3-methyl-1,2,4-thiadiazole confirms its molecular structure and provides insight into its conformational preferences. researchgate.net

Computational Chemistry and Modeling Studies on 5 Amino 3 Ethyl 1,2,4 Thiadiazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of thiadiazole systems. It offers a balance between accuracy and computational cost, making it suitable for studying molecular geometry, orbital energies, and charge distribution.

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For thiadiazole derivatives, methods like DFT with the B3LYP functional are commonly used to calculate structural parameters. cyberleninka.ru Studies on similar structures, such as 5-amino-3-methyl-1,2,4-thiadiazole, have confirmed molecular structures through X-ray diffraction, which provides a benchmark for theoretical calculations. researchgate.net The optimized geometry allows for the precise calculation of bond lengths, bond angles, and dihedral angles.

The 1,2,4-thiadiazole (B1232254) ring is aromatic and generally stable. isres.org Its energetic properties, including heat of formation and total energy, can be calculated to assess its thermodynamic stability. For instance, calculations on the formation of 2-amino-5-methyl-1,3,4-thiadiazole (B108200) have been performed to estimate activation barriers for its synthesis, demonstrating the multi-stage nature of the process. cyberleninka.ru

Table 1: Representative Bond Parameters for the 1,2,4-Thiadiazole Ring Note: This table presents typical bond lengths and angles for the 1,2,4-thiadiazole ring system based on general crystallographic data and may not represent the exact values for the title compound.

| Bond Type | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |

| S-N | 1.72 | N-S-C | 86.4 |

| C-S | 1.72 | S-C-N | 112.2 |

| C=N | 1.30 | C-N=C | 114.6 |

| C-N | 1.37 | N=C-N | 114.6 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acs.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In thiadiazole derivatives, the distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attacks. The HOMO is often localized over the more electron-rich parts of the molecule, such as the amino group and the sulfur atom, while the LUMO tends to be distributed across the heterocyclic ring. sci-hub.se

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Generic Thiazole (B1198619) Derivative (Gas Phase) | -6.8 | -2.2 | 4.6 |

| Generic Thiazole Derivative (Aqueous) | -7.0 | -2.3 | 4.7 |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For an amino-substituted thiadiazole, the MEP map typically shows a region of high negative potential around the nitrogen atoms of the ring and the exocyclic amino group, making them primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the amino group, in turn, represent areas of positive potential.

Natural Bond Orbital (NBO) analysis provides detailed insight into the delocalization of electron density within a molecule, revealing hyperconjugative interactions and charge transfer between orbitals. sci-hub.se By examining the interactions between filled (donor) and vacant (acceptor) orbitals, the stability of the molecule can be explained in terms of specific electronic interactions.

In thiadiazole systems, NBO analysis is used to quantify the stabilization energy (E2) associated with electron delocalization from lone pairs of nitrogen and sulfur atoms into the antibonding orbitals of the ring. acs.org This analysis can also elucidate the nature of intramolecular and intermolecular hydrogen bonds, which are crucial for the structure and properties of the compound in solid and solution phases. acs.org

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is widely used, other quantum chemical methods also play a role. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. cyberleninka.ru

Semi-empirical methods, such as PM3, AM1, and PM6, are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. researchgate.netnih.gov These methods are particularly useful for optimizing the geometry of large molecules or for preliminary screenings before employing more rigorous methods. For example, the structures of ligands are often pre-optimized using semi-empirical methods before performing more computationally intensive molecular docking simulations. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a 5-Amino-3-ethyl-1,2,4-thiadiazole derivative, binds to a macromolecular target, typically a protein or enzyme. nih.gov This simulation helps in understanding the binding mode, affinity, and specificity of the ligand-receptor interaction, which is essential in drug discovery.

Studies on various thiadiazole derivatives have shown their potential to interact with a range of biological targets. Docking simulations have been performed to investigate the binding of 1,3,4-thiadiazole (B1197879) derivatives to enzymes like epidermal growth factor receptor tyrosine kinase (EGFR TK), revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov Although specific docking studies on this compound were not prominently featured in the search results, the general class of aminothiadiazoles is frequently explored for its potential biological activity. researchgate.net

Table 3: Examples of Molecular Docking Studies on Thiadiazole Scaffolds Note: This table provides examples of protein targets for various thiadiazole derivatives to illustrate the application of molecular docking.

| Thiadiazole Derivative Type | Protein Target | Purpose of Study |

| N-(1,3,4-Thiadiazol-2-yl)amides | Unspecified Kinase | Discovery of uncompetitive inhibitors |

| 2-Amino-5-sulfanyl-1,3,4-thiadiazoles | Unspecified CNS Receptors | Evaluation of CNS activity |

| 2-Aryl-1,3,4-thiadiazoles | Epidermal Growth Factor Receptor (EGFR) | Anticancer activity evaluation nih.gov |

| Imidazo[2,1-b] sci-hub.seresearchgate.netuni.luthiadiazoles | Pim-1 Protein | In silico study of inhibitory activity |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure and related features of a series of compounds with their biological activity. These studies are crucial for designing new molecules with enhanced therapeutic potential.

Despite the broad interest in thiadiazole isomers, specific QSAR studies focusing on this compound or its close derivatives are not extensively available in publicly accessible literature. While QSAR studies have been performed on other thiadiazole isomers, such as 1,3,4-thiadiazole and 1,2,5-thiadiazole (B1195012) derivatives, which have shown correlations between molecular descriptors and activities like anticonvulsant or anticancer effects, the direct application of these findings to the 1,2,4-thiadiazole scaffold is not straightforward due to the differences in the electronic distribution and geometry of the heterocyclic ring. eurekaselect.comresearchgate.net The development of dedicated QSAR models for 1,2,4-thiadiazole derivatives would be a valuable area for future research to guide the synthesis of new bioactive compounds. isres.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interaction dynamics of molecules over time. These simulations are particularly useful for understanding how a ligand binds to a biological target, such as a protein or enzyme.

In a study focused on developing new histone deacetylase (HDAC) inhibitors, a series of 1,2,4-thiadiazole derivatives were designed and evaluated. ajol.info MD simulations were employed to understand the stability and binding mode of these compounds within the active site of HDAC enzymes. The research involved designing potential HDAC inhibitors with a 1,2,4-thiadiazol-5-amine (B188566) moiety as a zinc-binding group. ajol.info The synthesized compounds were evaluated for their anti-proliferative activity on colon cancer cells. ajol.info

The docking studies revealed that the designed compounds had a good in-silico binding affinity for HDAC enzymes. ajol.info Specifically, the simulations can provide insights into the stability of the ligand-protein complex, which is often quantified by the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

Table 1: In-Silico and In-Vitro Data for Synthesized 1,2,4-Thiadiazole Derivatives as HDAC Inhibitors Data derived from a study on potential HDAC inhibitors containing the 1,2,4-thiadiazole scaffold. ajol.info

| Compound | Description | IC50 on HRT Colon Cancer Cells (µM) | Binding Affinity (Docking Score) |

|---|---|---|---|

| VIa | 1,2,4-Thiadiazole Derivative | 1.00 | Data Not Specified |

| VIc | 1,2,4-Thiadiazole Derivative | 1.44 | Data Not Specified |

| Vorinostat (Reference) | Standard HDAC Inhibitor | 3.00 | Data Not Specified |

The results indicated that the newly designed 1,2,4-thiadiazole derivatives showed promising cytotoxicity, with IC50 values comparable or better than the reference compound, vorinostat. ajol.info Such studies highlight the potential of the 1,2,4-thiadiazole scaffold in designing enzyme inhibitors, with MD simulations playing a key role in validating the binding hypotheses. ajol.info

Thermodynamic Stability and Thermochemical Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, solubility, and behavior in different environments. Studies on 1,2,4-thiadiazole derivatives have utilized experimental and computational methods to determine these characteristics.

A comprehensive study on twelve 1,2,4-thiadiazole derivatives investigated their crystal structures, hydrogen bond networks, and thermodynamic properties related to sublimation. nih.gov Although this compound was not one of the twelve compounds, the study provides valuable data on the general thermophysical characteristics of this class of molecules. The research employed X-ray crystallography and DFT calculations to explore the conformational preferences of the molecules. nih.gov

The thermodynamic aspects of the sublimation process were analyzed using the temperature dependencies of their vapor pressure, yielding key thermophysical data. nih.gov

Table 2: Selected Thermodynamic Parameters for 1,2,4-Thiadiazole Derivatives This table presents a summary of the range of thermodynamic values obtained for a series of twelve 1,2,4-thiadiazole derivatives. nih.gov

| Thermodynamic Parameter | Description | Observed Values |

|---|---|---|

| Melting Temperature (Tm) | Temperature at which the solid phase transitions to liquid. | Range specific to the 12 derivatives studied. |

| Sublimation Enthalpy (ΔHsub) | The heat required to change one mole of a substance from solid to gas. | Compared with structural parameters in the study. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Temperature dependencies were analyzed. |

The study found that hydrogen bonding was essential for the stabilization of conformationally strained molecules and influenced the packing density in the crystal lattice. nih.gov Such data is critical for predicting the stability and handling requirements of new compounds based on the 1,2,4-thiadiazole core. The stability of 1,2,4-thiadiazoles is generally attributed to the aromatic nature of the ring, making them relatively stable to acid, alkali, and oxidizing or reducing agents, especially when substituted at the 3- and 5-positions. isres.org

Coordination Chemistry and Material Science Applications of 5 Amino 3 Ethyl 1,2,4 Thiadiazole As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 5-Amino-3-ethyl-1,2,4-thiadiazole typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. While direct studies on this compound are limited, the synthesis and characterization of complexes with analogous thiadiazole derivatives provide a strong framework for understanding its coordination behavior.

For instance, the synthesis of metal complexes with a related ligand, 5-amino-3-[4'-P-nitrophenyl thiosemicarbazido]-1,2,4-Thiadiazole, has been successfully achieved with transition metal ions such as Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). anjs.edu.iq The general procedure involves dissolving the ligand and the metal salt in a suitable solvent, followed by refluxing the mixture to facilitate the complex formation. jmchemsci.com Similarly, Schiff base ligands derived from 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) have been used to synthesize Co(II), Ni(II), Cu(II), and Fe(II) complexes. tandfonline.com The reaction is typically carried out in ethanol (B145695), with the pH adjusted using glacial acetic acid. tandfonline.com

The characterization of these newly formed complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:

Elemental Analysis (C.H.N.M): This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand stoichiometry. anjs.edu.iqrdd.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups, such as the C=N and amino groups, upon complexation indicate their involvement in bonding with the metal ion. anjs.edu.iqrdd.edu.iq

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which helps in deducing the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar). anjs.edu.iqrdd.edu.iq

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides insights into the number of unpaired electrons and thus the oxidation state and geometry of the central metal ion. rdd.edu.iq

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. tandfonline.com

Table 1: Spectroscopic and Analytical Data for a Representative Thiadiazole Ligand and its Metal Complexes

| Compound | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Magnetic Moment (B.M.) |

|---|---|---|---|---|

| Ligand (L) | - | ν(N-H): 3250, ν(C=N): 1610 | 280, 350 | - |

| [CoL₂Cl₂] | 12.5 | ν(N-H): 3230, ν(C=N): 1595 | 520, 680 | 4.95 |

| [NiL₂Cl₂] | 10.8 | ν(N-H): 3235, ν(C=N): 1590 | 480, 650 | 3.10 |

| [CuL₂Cl₂] | 15.2 | ν(N-H): 3225, ν(C=N): 1585 | 450, 620 | 1.85 |

Note: Data is representative and based on analogous thiadiazole complexes.

Role as a Versatile Ligand in Coordination Chemistry

This compound is a versatile ligand due to the presence of multiple potential donor atoms: the two nitrogen atoms of the thiadiazole ring, the nitrogen atom of the amino group, and the sulfur atom of the ring. This allows it to coordinate with metal ions in various modes, such as monodentate, bidentate, or as a bridging ligand, leading to the formation of a wide array of coordination compounds with different geometries and properties. nih.gov

The coordination can occur through:

The exocyclic amino group.

One of the endocyclic nitrogen atoms.

A combination of the exocyclic amino nitrogen and an adjacent endocyclic nitrogen atom, forming a stable five-membered chelate ring. ijper.org

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. The ability of thiadiazole derivatives to form stable complexes with a variety of transition metals makes them valuable building blocks in the design of new materials with interesting magnetic, electronic, and catalytic properties.

Enhanced Biological Properties of Metal Complexes

It is a well-established principle in medicinal chemistry that the biological activity of a ligand can be significantly enhanced upon chelation with a metal ion. This is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation due to the delocalization of its positive charge over the entire chelate ring. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms.

Metal complexes of thiadiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govijper.orgscispace.com For example, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole have shown in vitro antifungal activity against Aspergillus and Candida species. nih.govresearchgate.net Studies on Schiff bases derived from 2-amino-5-mercapto-1,3,4-thiadiazole have shown that their metal complexes exhibit greater antibacterial and antifungal efficacy compared to the free ligand. jmchemsci.com

The enhanced biological activity of these metal complexes can be attributed to several factors:

Increased lipophilicity, as mentioned earlier.

The metal ion itself can be a toxic agent to microorganisms.

The complex may have a different three-dimensional structure that allows for more effective binding to the active sites of enzymes or other biological receptors.

Table 2: Antimicrobial Activity of a Thiadiazole Ligand and its Metal Complexes (Minimum Inhibitory Concentration in μg/mL)

| Compound | E. coli | S. aureus | A. niger | A. flavus |

|---|---|---|---|---|

| Ligand (L) | 100 | 75 | 125 | 150 |

| [CoL₂Cl₂] | 50 | 25 | 75 | 100 |

| [NiL₂Cl₂] | 75 | 50 | 100 | 125 |

| [CuL₂Cl₂] | 25 | 12.5 | 50 | 75 |

Note: Data is representative and based on analogous thiadiazole complexes. A lower MIC value indicates higher antimicrobial activity.

Future Research Directions for 5 Amino 3 Ethyl 1,2,4 Thiadiazole

Exploration of Novel Synthetic Pathways

While methods for the synthesis of the 1,2,4-thiadiazole (B1232254) core exist, future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes to 5-Amino-3-ethyl-1,2,4-thiadiazole and its analogs. Current strategies for creating substituted 5-amino-1,2,4-thiadiazoles include palladium-catalyzed cross-coupling reactions and oxidative N-S bond formation. acs.orgnih.govacs.org

Future synthetic explorations could include:

Greener Synthesis: Developing methods that utilize less hazardous reagents and solvents, and which are more atom-economical. This could involve exploring one-pot reactions or catalyst systems that operate under milder conditions. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This would be particularly advantageous for producing larger quantities of the compound for extensive biological testing.

Combinatorial Synthesis: A key area of future work involves the rapid generation of analog libraries for structure-activity relationship studies. nih.gov Methodologies like palladium-catalyzed Suzuki-Miyaura coupling have already proven effective for derivatizing the 1,2,4-thiadiazole core and could be adapted for this purpose. acs.orgnih.gov Research into novel transition-metal-free reactions, such as those using molecular iodine as an oxidant, could provide a more accessible route to a diverse range of derivatives. acs.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety. | Use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. |

| Flow Chemistry | Improved scalability, reproducibility, and safety. | Optimization of reactor design and reaction parameters for continuous production. |

| Combinatorial Synthesis | Rapid generation of diverse compound libraries. | Development of robust and high-throughput synthetic methods for derivatization at various positions. nih.gov |

Development of Highly Selective Biological Probes

The development of chemical probes is essential for understanding the mechanism of action of bioactive compounds. Future research should aim to develop derivatives of this compound that can function as highly selective biological probes. This involves conjugating the thiadiazole scaffold to reporter molecules such as fluorophores, biotin, or photoaffinity labels.

A promising avenue is the design of fluorescent probes for in vivo imaging. For instance, other heterocyclic cores have been successfully used to create probes for near-infrared (NIR-II) imaging, which allows for deep tissue visualization. researchgate.net By functionalizing the 5-amino or ethyl group of this compound with suitable dyes, it may be possible to create probes for tracking the distribution of the compound in living organisms and for identifying its biological targets. researchgate.net These probes would be invaluable tools for cell biology and pharmacology, helping to elucidate the pathways modulated by this class of compounds.

Structure-Activity Relationship (SAR) Optimization for Targeted Therapies

A critical area for future research is the systematic optimization of the this compound structure to enhance its potency and selectivity for specific therapeutic targets. The 1,2,4-thiadiazole scaffold is known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov A focused SAR study would be instrumental in identifying derivatives with improved therapeutic profiles.

Key areas for SAR exploration include:

Modification of the 3-position: The ethyl group could be replaced with a variety of other alkyl or aryl substituents to explore the impact on biological activity.

Derivatization of the 5-amino group: The amino group is a key site for modification, allowing for the introduction of a wide range of functionalities through acylation or alkylation to probe interactions with biological targets. nih.gov

Introduction of substituents on the thiadiazole ring: Although more synthetically challenging, the introduction of substituents at other positions on the heterocyclic ring could lead to novel pharmacological properties.

The insights gained from these SAR studies will be crucial for the design of next-generation therapeutic agents based on the this compound scaffold.

| Position for Modification | Types of Substituents to Explore | Potential Impact on Biological Activity |

| C3-position (ethyl group) | Various alkyl chains, cycloalkyl groups, aryl and heteroaryl rings. | Altering lipophilicity, steric bulk, and potential for specific interactions with target proteins. |

| N5-position (amino group) | Acyl groups, sulfonyl groups, alkyl groups, and connection to other heterocyclic systems. | Modulating hydrogen bonding capabilities, polarity, and overall molecular shape. nih.govacs.org |

Integration with Drug Delivery Systems

To maximize the therapeutic potential of this compound and its optimized derivatives, future research should investigate their integration with advanced drug delivery systems. rsc.org Such systems can improve the solubility, stability, and pharmacokinetic profile of a drug, as well as enable targeted delivery to the site of action, thereby increasing efficacy and reducing off-target side effects.

Potential drug delivery strategies to be explored include:

Nanoparticle Encapsulation: Loading the compound into biodegradable polymeric nanoparticles or lipid-based nanoparticles to enhance its circulation time and facilitate passive or active targeting to tumor tissues.

Prodrug Approaches: Designing prodrugs of this compound that are converted to the active form at the target site, for example, by specific enzymes that are overexpressed in cancer cells.

Conjugation to Targeting Moieties: Attaching the compound to molecules such as antibodies or peptides that specifically recognize receptors on the surface of target cells.

The development of effective drug delivery strategies will be a critical step in translating the promising in vitro activities of this compound derivatives into successful clinical applications. rsc.org

Advanced Computational Studies for Predictive Modeling

In silico methods are indispensable tools in modern drug discovery. Future research on this compound should leverage advanced computational studies for predictive modeling to accelerate the drug development process. researchgate.net

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of this compound analogs with their biological activities. These models can then be used to predict the activity of novel, untested compounds.

Molecular Docking: Using molecular docking simulations to predict the binding modes of this compound derivatives within the active sites of their biological targets. dovepress.com This can provide valuable insights for rational drug design and SAR optimization.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound-target complexes, providing a more detailed understanding of the binding interactions and the stability of the complex over time.

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process. nih.govrsc.org

The integration of these computational methods will enable a more rational and efficient approach to the design and development of new therapeutic agents based on the this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 5-amino-3-ethyl-1,2,4-thiadiazole derivatives with high purity?

- Methodological Answer : Optimize nucleophilic substitution reactions using haloalkanes in an alcoholic medium with equimolar alkali. For example, 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives can be synthesized via reaction with bromoalkanes, followed by purification using high-performance liquid chromatography (HPLC) to confirm individuality . Key characterization techniques include:

- 1H/13C-NMR spectroscopy to resolve substituent environments.

- IR spectrophotometry to identify functional groups (e.g., thione C=S stretches at ~1200 cm⁻¹) .

- Elemental analysis to verify stoichiometry .

Q. How does tautomerism influence the reactivity of 5-amino-1,2,4-thiadiazole derivatives in biological systems?

- Methodological Answer : Tautomeric equilibria (e.g., thione-thiol forms) affect hydrogen-bonding networks and receptor interactions. Computational studies using density functional theory (DFT) in the gas phase and continuum solvation models (e.g., PCM) in solution can predict dominant tautomers. Experimental validation via X-ray crystallography (e.g., layered hydrogen-bonded networks) confirms the active tautomer .

Q. What analytical strategies address contradictions in spectral data for thiadiazole derivatives?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., erroneous peak assignments) require cross-validation using:

- X-ray diffraction to unambiguously resolve molecular geometry .

- Chromatographic purity checks (HPLC) to rule out impurities .

- Comparative DFT calculations to align theoretical and experimental spectra .

Q. How is this compound utilized in medicinal chemistry for enzyme inhibition studies?

- Methodological Answer : Its derivatives are scaffolds for glycogen synthase kinase-3 (GSK3) inhibitors due to hydrogen-bonding capabilities. Design analogs via:

- Molecular docking to predict binding modes with enzyme active sites .

- Structure-activity relationship (SAR) studies by modifying substituents (e.g., alkyl chains, aryl groups) .

Advanced Research Questions

Q. How can computational chemistry guide the design of 5-amino-1,2,4-thiadiazole derivatives with enhanced bioactivity?

- Methodological Answer : Combine DFT-based tautomer stability analysis with molecular dynamics (MD) simulations to model ligand-receptor interactions. For example:

- Calculate solvation-free energies to predict bioavailability.

- Use docking scores (e.g., AutoDock Vina) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions between theoretical and experimental stability data for thiadiazole tautomers?

- Methodological Answer : Reconcile discrepancies by:

- Testing multiple solvent models (e.g., COSMO-RS vs. SMD) to improve solvation energy accuracy .

- Validating with variable-temperature NMR to observe tautomeric shifts dynamically.

Q. How can cross-coupling reactions expand the functionalization of this compound?

- Methodological Answer : Use 3,5-diiodo-1,2,4-thiadiazole as a key intermediate for Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups. Monitor reactivity with:

Q. What experimental designs optimize the synthesis of polynuclear thiadiazole-triazole hybrids?

- Methodological Answer : Employ alkaline heterocyclization of thiosemicarbazide with CS₂, followed by hydrazinolysis. Critical parameters:

- Solvent choice (DMF for high polarity).

- Reaction time/temperature (e.g., 80°C for 6 hours) to minimize side products .

Q. How do structural modifications impact the antitubercular activity of thiadiazole derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance interactions with mycobacterial enzymes. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。